N-(1,3-benzothiazol-2-yl)-N-(4-ethylphenyl)-2-methoxy-2-(oxolan-3-yl)acetamide
Description
N-(1,3-benzothiazol-2-yl)-N-(4-ethylphenyl)-2-methoxy-2-(oxolan-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, an ethylphenyl group, a methoxy group, and an oxolane ring
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(4-ethylphenyl)-2-methoxy-2-(oxolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-15-8-10-17(11-9-15)24(21(25)20(26-2)16-12-13-27-14-16)22-23-18-6-4-5-7-19(18)28-22/h4-11,16,20H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFFCEWBMURFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NC3=CC=CC=C3S2)C(=O)C(C4CCOC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-(4-ethylphenyl)-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a benzothiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methoxy Group: The methoxy group can be added through a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with an intermediate compound.
Formation of the Oxolane Ring: The oxolane ring can be synthesized through an intramolecular cyclization reaction, where a suitable precursor undergoes ring closure under basic or acidic conditions.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound, this compound, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-(4-ethylphenyl)-2-methoxy-2-(oxolan-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-N-(4-ethylphenyl)-2-methoxy-2-(oxolan-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers, coatings, and advanced composites.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-(4-ethylphenyl)-2-methoxy-2-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways affected by the compound, such as signal transduction, metabolic pathways, or gene expression.
The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-N-(4-ethylphenyl)-2-methoxy-2-(oxolan-3-yl)acetamide can be compared with other similar compounds, such as:
N-(1,3-benzothiazol-2-yl)-N-phenylacetamide: Lacks the ethyl and methoxy groups, which may affect its chemical and biological properties.
N-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)-2-methoxyacetamide: Contains a methyl group instead of an ethyl group, which can influence its reactivity and interactions.
N-(1,3-benzothiazol-2-yl)-N-(4-ethylphenyl)-2-hydroxy-2-(oxolan-3-yl)acetamide: Has a hydroxy group instead of a methoxy group, potentially altering its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
